Cas no 1909317-60-7 (5-chloro-2-(2-methylphenyl)quinazoline-4-thiol)

1909317-60-7 structure
Nome do Produto:5-chloro-2-(2-methylphenyl)quinazoline-4-thiol
N.o CAS:1909317-60-7
MF:C15H11ClN2S
MW:286.779240846634
MDL:MFCD29762834
CID:5246231
PubChem ID:121553580
5-chloro-2-(2-methylphenyl)quinazoline-4-thiol Propriedades químicas e físicas
Nomes e Identificadores
-
- 5-chloro-2-(2-methylphenyl)quinazoline-4-thiol
- 4(3H)-Quinazolinethione, 5-chloro-2-(2-methylphenyl)-
-
- MDL: MFCD29762834
- Inchi: 1S/C15H11ClN2S/c1-9-5-2-3-6-10(9)14-17-12-8-4-7-11(16)13(12)15(19)18-14/h2-8H,1H3,(H,17,18,19)
- Chave InChI: NAQARKXKWOSFHI-UHFFFAOYSA-N
- SMILES: N1C2=C(C(Cl)=CC=C2)C(=S)NC=1C1=CC=CC=C1C
5-chloro-2-(2-methylphenyl)quinazoline-4-thiol Preçomais >>
Empresa | No. | Nome do Produto | Cas No. | Pureza | Especificação | Preço | Tempo de actualização | Inquérito |
---|---|---|---|---|---|---|---|---|
Ambeed | A1082317-1g |
5-Chloro-2-(2-methylphenyl)quinazoline-4-thiol |
1909317-60-7 | 95% | 1g |
$755.0 | 2024-07-28 | |
Enamine | EN300-256354-0.25g |
5-chloro-2-(2-methylphenyl)quinazoline-4-thiol |
1909317-60-7 | 95% | 0.25g |
$524.0 | 2024-06-19 | |
Enamine | EN300-256354-1.0g |
5-chloro-2-(2-methylphenyl)quinazoline-4-thiol |
1909317-60-7 | 95% | 1.0g |
$1057.0 | 2024-06-19 | |
Enamine | EN300-256354-2.5g |
5-chloro-2-(2-methylphenyl)quinazoline-4-thiol |
1909317-60-7 | 95% | 2.5g |
$2071.0 | 2024-06-19 | |
SHANG HAI BI DE YI YAO KE JI GU FEN Co., Ltd. | BD01029936-1g |
5-Chloro-2-(2-methylphenyl)quinazoline-4-thiol |
1909317-60-7 | 95% | 1g |
¥5180.0 | 2023-03-19 | |
Enamine | EN300-256354-10.0g |
5-chloro-2-(2-methylphenyl)quinazoline-4-thiol |
1909317-60-7 | 95% | 10.0g |
$4545.0 | 2024-06-19 | |
1PlusChem | 1P01C45I-5g |
5-chloro-2-(2-methylphenyl)quinazoline-4-thiol |
1909317-60-7 | 95% | 5g |
$3851.00 | 2024-06-17 | |
Enamine | EN300-256354-10g |
5-chloro-2-(2-methylphenyl)quinazoline-4-thiol |
1909317-60-7 | 95% | 10g |
$4545.0 | 2023-09-14 | |
1PlusChem | 1P01C45I-1g |
5-chloro-2-(2-methylphenyl)quinazoline-4-thiol |
1909317-60-7 | 95% | 1g |
$1369.00 | 2024-06-17 | |
1PlusChem | 1P01C45I-2.5g |
5-chloro-2-(2-methylphenyl)quinazoline-4-thiol |
1909317-60-7 | 95% | 2.5g |
$2622.00 | 2024-06-17 |
5-chloro-2-(2-methylphenyl)quinazoline-4-thiol Literatura Relacionada
-
Alberto Villa,Carine E. Chan-Thaw,Sebastiano Campisi,Claudia L. Bianchi,Di Wang,Paul G. Kotula,Christian Kübel,Laura Prati Phys. Chem. Chem. Phys., 2015,17, 28171-28176
-
2. Characterization of coal-based fulvic acid and the construction of a fulvic acid molecular model†Guan-qun Gong,Xin Yuan,Ying-jie Zhang,Ya-jun Li,Wei-xin Liu,Ming Wang,Yu-feng Zhao,Liang-wei Xu RSC Adv., 2020,10, 5468-5477
-
Amos Markus,Aviad Slotky,Nairouz Farah Nanoscale, 2020,12, 18918-18930
-
Jeremy Bedard,Do-Young Hong,Aditya Bhan RSC Adv., 2014,4, 49446-49448
-
Ian R. Gould,Lynda B. Williams,Garrett D. Shaver,Kristin N. Johnson New J. Chem., 2019,43, 19137-19148
1909317-60-7 (5-chloro-2-(2-methylphenyl)quinazoline-4-thiol) Produtos relacionados
- 1803743-90-9(3-Bromo-1-(2,5-diiodophenyl)propan-1-one)
- 1338991-92-6(1-Cyclopropanecarbonyl-4-methylpiperidin-3-amine)
- 2228793-96-0(tert-butyl N-2-(2-amino-1,3-oxazol-5-yl)-5-(trifluoromethyl)phenylcarbamate)
- 2680825-25-4(tert-butyl N-{6-bromo-1,2oxazolo4,5-bpyridin-3-yl}carbamate)
- 1225687-78-4(3-(3,5-Difluorophenyl)methylpiperidine)
- 1824269-51-3(2-(6-Chloro-9h-purin-9-yl)propan-1-amine hydrochloride)
- 2137807-56-6(5-Bromo-6-fluoro-2-methylpyridine-3-sulfonyl fluoride)
- 2680544-70-9(Tert-butyl 2-amino-3-(6-oxo-1,6-dihydropyrimidin-5-yl)propanoate)
- 1221725-85-4(Butanamide, 4-chloro-N-[(methylamino)carbonyl]-)
- 177406-68-7(Benthiavalicarb Isopropyl)
Fornecedores recomendados
Amadis Chemical Company Limited
(CAS:1909317-60-7)5-chloro-2-(2-methylphenyl)quinazoline-4-thiol

Pureza:99%
Quantidade:1g
Preço ($):680.0